molecular formula C13H16N2O2S2 B2742075 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide CAS No. 2034301-36-3

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide

Cat. No.: B2742075
CAS No.: 2034301-36-3
M. Wt: 296.4
InChI Key: GSNYQEWUULZPON-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide is an organic compound that features a thiophene ring attached to a pyridine ring, which is further connected to a sulfonamide group via a methylene bridge

Mechanism of Action

Target of Action

Similar compounds have shown significant activity against certain kinases . The compound’s sulfonamide group could potentially interact with enzymes or receptors in the body, as sulfonamides are known to have a wide range of biological activities .

Mode of Action

The negative charges around the o4 and o5 atoms in the sulfonamide group indicate that this structure could be a possible site for nucleophilic attack . This suggests that the compound might interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

Organoboron compounds, which this compound is a part of, are known to be involved in various transformation processes and have a wide range of applications in pharmacy and biology . They are used in the organic synthesis of drugs, in the asymmetric synthesis of amino acids, and in Diels–Alder and Suzuki coupling reactions .

Result of Action

Similar compounds have shown significant activity against certain kinases , suggesting that this compound might also have kinase inhibitory activity. Further experimental studies would be required to confirm this.

Action Environment

The action of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, boronic ester bonds, which this compound might contain, are known to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . This could influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its biological activity, and the thiophene-pyridine moiety can interact with various biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide
  • N-((2-(furan-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide

Uniqueness

Compared to similar compounds, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide offers unique electronic properties due to the position of the thiophene ring, which can influence its reactivity and binding characteristics. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-2-7-19(16,17)15-9-11-3-5-14-13(8-11)12-4-6-18-10-12/h3-6,8,10,15H,2,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNYQEWUULZPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=CC(=NC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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